2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
Description
Properties
IUPAC Name |
2-[2-(2-methoxyanilino)ethylamino]-4-(3-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-6-5-7-15(12-14)23-19(24)13-17(20(25)26)22-11-10-21-16-8-3-4-9-18(16)27-2/h3-9,12,17,21-22H,10-11,13H2,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANRKLBKHQOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCNC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyaniline with ethyl glyoxylate, followed by subsequent reactions to introduce the m-tolylamino and butanoic acid groups. The reaction conditions often require the use of catalysts, such as bismuth salts, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxo group can produce a secondary alcohol.
Scientific Research Applications
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Backbone Modifications
- 4-Oxobutanoic Acid Derivatives: 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (): Simpler structure lacking the aminoethyl and m-tolyl groups. Functions as an endogenous metabolite, highlighting the biological relevance of the 4-oxobutanoic acid core . This modification may improve binding to hydrophobic enzyme pockets compared to the target compound’s methoxy and tolyl groups .
Substituent Effects
- Fluorinated analogs are often explored for enhanced metabolic stability .
- Aminoethyl Linkers: 4-Oxo-4-[(2-thiolethyl)amino]butanoic acid (): The thiolethyl group enables conjugation to antibodies or other biomolecules, suggesting the target compound’s aminoethyl chain could serve a similar role in prodrug design .
Physicochemical Properties
- Solubility and Stability: Fmoc-D-Asp(OPP)-OH (): The 2-phenylpropan-2-yloxy (OPP) group increases lipophilicity, contrasting with the target compound’s polar methoxy and amino groups. Such modifications impact bioavailability . 4-Oxo-4-[[2-(tetrahydrofuran-2-yl)methoxy]phenyl]butanoic acid (): The tetrahydrofuran moiety enhances solubility in polar solvents, a property that could be mirrored in the target compound’s methoxy substituents .
Q & A
What are the optimal synthetic routes for 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, and how can reaction yields be improved?
Answer:
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
- Step 1: React 2-methoxyaniline with ethylenediamine under basic conditions to form the intermediate 2-((2-methoxyphenyl)amino)ethylamine .
- Step 2: Introduce the 4-oxo-4-(m-tolylamino)butanoic acid moiety via a condensation reaction using succinic anhydride and m-toluidine, followed by activation with carbodiimides for amide bond formation .
- Yield Optimization: Use polar aprotic solvents (e.g., DMF) and catalysts like HOBt/DCC to enhance coupling efficiency. Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) improves purity (>95%) .
Which advanced analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl and m-tolyl groups) and the carboxylic acid proton (δ 12.1–12.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₇N₃O₄: 385.20) with <2 ppm error .
- X-ray Crystallography: Resolves stereochemical ambiguities in the aminoethylamino and oxobutanoic acid moieties .
How can researchers design experiments to evaluate this compound’s inhibition of lactate dehydrogenase (LDH) in cancer metabolism studies?
Answer:
- Assay Design: Use recombinant human LDHA (or rat homolog) and monitor NADH oxidation at 340 nm. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Control Compounds: Compare with known LDH inhibitors (e.g., oxamate or FX-11). Include malonate as a competitive inhibitor to validate the oxo-butanoic acid moiety’s role .
- Structural Insights: Perform molecular docking (PDB: 4AJ4) to analyze interactions between the compound’s oxo group and Arg168/His192 in the LDH active site .
What strategies resolve contradictions in reported biological activity data for this compound and its analogs?
Answer:
- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., consistent enzyme concentrations and pH conditions). Adjust for batch-to-batch purity variations via LC-MS validation .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing m-tolyl with p-fluorophenyl) to isolate pharmacophore contributions. For example, bulkier aryl groups reduce solubility but enhance target binding .
- In Silico Modeling: Use QSAR models to predict activity cliffs caused by minor structural changes, such as methoxy group positioning .
How can researchers develop derivatives to improve this compound’s pharmacokinetic properties without compromising activity?
Answer:
- Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- PEGylation: Attach polyethylene glycol chains to the aminoethylamino moiety to prolong half-life and reduce renal clearance .
- Metabolic Stability Testing: Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., oxidative demethylation of methoxy groups) and introduce fluorinated analogs to block metabolism .
What computational methods are recommended for predicting off-target interactions of this compound?
Answer:
- Docking Simulations: Screen against the Protein Data Bank (PDB) using AutoDock Vina to identify potential off-targets (e.g., kinases or GPCRs with similar binding pockets) .
- Machine Learning: Train models on ChEMBL bioactivity data to predict polypharmacology risks. Focus on structural alerts like the oxo-butanoic acid motif’s affinity for metalloenzymes .
- Thermodynamic Integration: Calculate binding free energies for high-risk targets (e.g., carbonic anhydrase) to prioritize experimental validation .
How should researchers address solubility challenges during in vitro and in vivo studies?
Answer:
- Formulation Optimization: Use co-solvents (e.g., 10% DMSO/PBS) for in vitro assays. For in vivo studies, prepare nanoemulsions with Tween-80 to achieve ≥5 mg/mL solubility .
- Salt Formation: Convert the carboxylic acid to a sodium or lysine salt, improving aqueous solubility by 10–50× while maintaining activity .
- pH-Dependent Studies: Measure solubility across physiological pH (1.2–7.4) to simulate gastrointestinal and plasma conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
